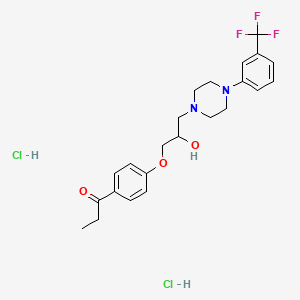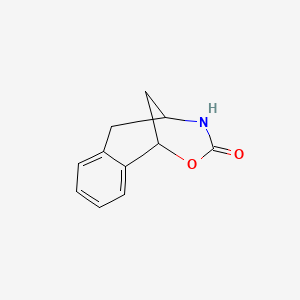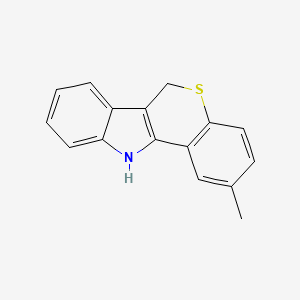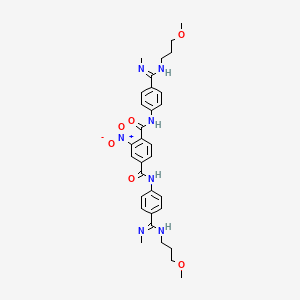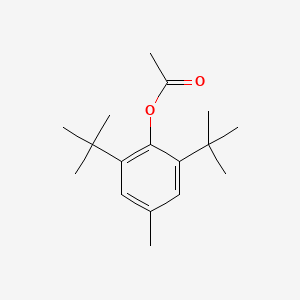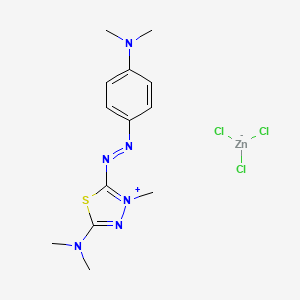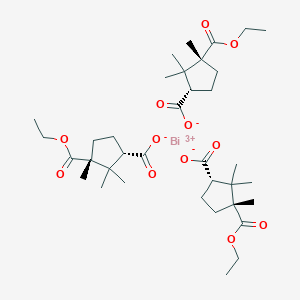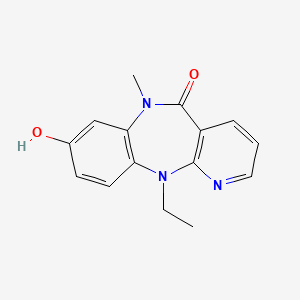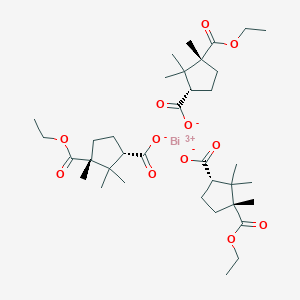
Bismuth ethyl camphorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bismuth ethyl camphorate is a chemical compound known for its unique properties and applications in various fields. It is a bismuth (III) salt of d-camphoric acid monoethyl ester, with the molecular formula C36H57BiO12 and a molecular weight of 890.81 . This compound is characterized by its amorphous solid state, faint aromatic odor, and solubility in organic solvents like chloroform, ether, and ethylene dichloride .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bismuth ethyl camphorate can be synthesized through the reaction of sodium ethyl camphorate with bismuth nitrate. The reaction typically involves dissolving sodium ethyl camphorate in an appropriate solvent, followed by the addition of bismuth nitrate under controlled conditions to precipitate the desired product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Bismuth ethyl camphorate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of bismuth oxides and other oxidation products.
Reduction: Reduction reactions can convert this compound to lower oxidation state bismuth compounds.
Substitution: It can participate in substitution reactions where the ethyl camphorate moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be employed under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields bismuth oxides, while reduction can produce bismuth metal or lower oxidation state bismuth compounds .
Aplicaciones Científicas De Investigación
Bismuth ethyl camphorate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Historically, this compound was used as an antisyphilitic agent.
Mecanismo De Acción
The mechanism by which bismuth ethyl camphorate exerts its effects involves its interaction with biological molecules and cellular pathways. Bismuth ions can bind to thiol groups in proteins, disrupting their function and leading to antimicrobial effects. Additionally, the compound’s lipophilic nature allows it to integrate into cell membranes, affecting membrane integrity and function .
Comparación Con Compuestos Similares
Bismuth ethyl camphorate can be compared with other bismuth compounds such as bismuth subsalicylate and bismuth subnitrate. While all these compounds share the presence of bismuth, they differ in their chemical structures and specific applications:
Bismuth subsalicylate: Commonly used as an antacid and anti-diarrheal agent.
Bismuth subnitrate: Used in medical and industrial applications for its antiseptic properties.
This compound is unique due to its specific ester linkage with camphoric acid, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
52951-37-8 |
|---|---|
Fórmula molecular |
C36H57BiO12 |
Peso molecular |
890.8 g/mol |
Nombre IUPAC |
bismuth;(1S,3R)-3-ethoxycarbonyl-2,2,3-trimethylcyclopentane-1-carboxylate |
InChI |
InChI=1S/3C12H20O4.Bi/c3*1-5-16-10(15)12(4)7-6-8(9(13)14)11(12,2)3;/h3*8H,5-7H2,1-4H3,(H,13,14);/q;;;+3/p-3/t3*8-,12+;/m111./s1 |
Clave InChI |
WQZQEQSQBAWPJO-HWEYHMQKSA-K |
SMILES isomérico |
CCOC(=O)[C@@]1(CC[C@@H](C1(C)C)C(=O)[O-])C.CCOC(=O)[C@@]1(CC[C@@H](C1(C)C)C(=O)[O-])C.CCOC(=O)[C@@]1(CC[C@@H](C1(C)C)C(=O)[O-])C.[Bi+3] |
SMILES canónico |
CCOC(=O)C1(CCC(C1(C)C)C(=O)[O-])C.CCOC(=O)C1(CCC(C1(C)C)C(=O)[O-])C.CCOC(=O)C1(CCC(C1(C)C)C(=O)[O-])C.[Bi+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


